Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)-

Description

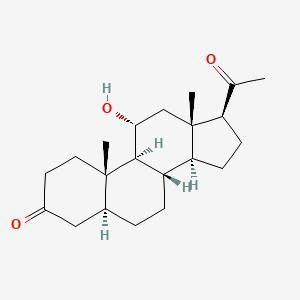

Pregnane-3,20-dione, 11-hydroxy-, (5α,11α)- is a steroid derivative characterized by a pregnane backbone (21 carbon atoms) with hydroxyl (-OH) and ketone (-dione) functional groups. Its structural features include:

- 5α configuration: The hydrogen atom at C5 is in the α-position, resulting in an A/B ring trans fusion.

- 11α-hydroxyl group: A hydroxyl group at C11 in the α-stereochemical orientation.

- 3,20-dione: Ketone groups at C3 and C20.

This compound is structurally related to endogenous neurosteroids and corticosteroids. Additionally, its 11-hydroxy group may confer cross-reactivity with antibodies targeting progesterone metabolites, as seen in immunoassays .

Properties

CAS No. |

565-96-8 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(5S,8S,9S,10S,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

XHCCPSKYYJBSAA-ZOVJPLRPSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- typically involves multi-step organic synthesis starting from steroid precursors such as progesterone derivatives or bile acid derivatives. The key steps include selective hydroxylation at the 11-alpha position, reduction at the 5-alpha position, and functional group transformations at the 3 and 20 positions.

Preparation from Steroid Bisoximes (Patent US3012046A)

One of the most detailed and authoritative preparation methods is described in US Patent 3012046A, which involves the synthesis of 11-hydroxy-5beta-pregnane-3,20-dione derivatives through oxime chemistry:

Step 1: Formation of 3,20-bisoximes

Starting from 11alpha-hydroxy-5beta-pregnane-3,20-dione derivatives, the compound is reacted with hydroxylamine hydrochloride in a solvent mixture of pyridine and ethanol under reflux conditions for several hours. This converts the keto groups at positions 3 and 20 into oximes, yielding bisoxime intermediates.

Example: Heating 10 g of 11alpha-allyl-11beta-hydroxy-5beta-pregnane-3,20-dione bis(ethylene ketal) with hydroxylamine hydrochloride in pyridine/ethanol for 6 hours, followed by precipitation and recrystallization, gives the bisoxime in about 70% yield.Step 2: Selective Deoximation to Mono-oximes

The bisoximes are treated with alpha-keto acids (e.g., pyruvic acid) in solvents such as dimethylformamide or formamide at temperatures between 20°C and 120°C. This selectively removes the oxime group at the 3-position, yielding 20-mono-oxime derivatives. The reaction time ranges from 15 minutes to 12 hours depending on temperature.

The mono-oximes can be purified by precipitation and chromatographic methods using solvents like methanol, acetone, or mixtures with hexanes.Step 3: Isolation and Purification

The products are isolated by pouring the reaction mixture into water, filtering the precipitate, and further purification by column chromatography on adsorbents such as Florisil or silica gel. Gradient elution with solvent mixtures (e.g., methylene chloride-hexanes or acetone-hexanes) is used to obtain pure crystalline compounds.Examples of Variants:

The patent describes preparation of various 11alpha-substituted derivatives (e.g., methyl, allyl, methallyl) using the same oxime chemistry approach, demonstrating the versatility of the method.

Preparation from Bile Acid Derivatives (Patent DE3040634A1)

- Another synthetic route involves the degradation of bile acids such as desoxycholic acid to produce pregnane derivatives.

- This method includes conversion of desoxycholic acid to a 24-ester, followed by selective oxidation and side-chain cleavage to yield 3alpha-hydroxy-5beta-pregnane-11,20-dione intermediates, which can be further modified to introduce the 11-hydroxy group.

- This semi-synthetic approach leverages natural steroid frameworks and is useful for large-scale production.

Summary Table of Preparation Methods

Analytical and Purification Notes

- Purification typically involves precipitation by addition of water to reaction mixtures, filtration, and recrystallization from solvents such as methylene chloride, hexanes, ethanol, or methanol.

- Chromatographic techniques using adsorbents like Florisil or silica gel and gradient elution with solvent mixtures are standard for isolating pure compounds.

- Characterization includes melting point determination, infrared spectroscopy (noting OH, CO, and oxime bands), and sometimes optical rotatory dispersion to confirm stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto groups can be reduced to hydroxyl groups.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of pregnane, which can serve as intermediates in the synthesis of other steroidal compounds .

Scientific Research Applications

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.

Biology: Studied for its role in the biosynthesis of steroid hormones.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical steroids.

Industry: Utilized in the production of steroid-based products.

Mechanism of Action

The mechanism of action of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor in the biosynthesis of steroid hormones, where it undergoes enzymatic transformations to produce active hormones that regulate various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences, molecular weights, and biological activities of related pregnane derivatives:

Key Findings

Stereochemical Influence :

- The 5α vs. 5β configuration dramatically alters biological activity. For example, 5α-pregnane derivatives (e.g., alphaxalone) enhance GABA-A receptor function, whereas 5β isomers (e.g., 5β-pregnane-3,20-dione) inhibit GABA currents .

- The 11α-hydroxyl group in the target compound distinguishes it from cortisol (11β-OH) and alphaxalone (11-keto). This orientation may reduce glucocorticoid activity but enhance neurosteroid interactions .

Receptor Binding: Pregnane-3,20-dione (parent compound without 11-OH) exhibits strong binding to the human constitutive androstane receptor (hCAR) with a free energy of -9.2 kcal/mol, outperforming synthetic ligands like teriflunomide (-6.7 kcal/mol) . The 11-hydroxy derivative may alter this interaction due to steric or electronic effects.

Cross-Reactivity: Antibodies against 4-pregnen-11α-ol-3,20-dione show 147% cross-reactivity with the target compound, suggesting structural mimicry. This has implications for diagnostic assays, where false positives could occur .

However, the 5α configuration maintains membrane permeability, critical for neurosteroid activity .

Research Implications

- Neurosteroid Potential: The compound’s structural similarity to alphaxalone suggests possible GABA-A receptor modulation, warranting in vitro electrophysiological studies.

- Diagnostic Interference: Cross-reactivity in immunoassays necessitates careful assay design to avoid false positives in clinical settings .

- Synthetic Pathways : Evidence from related compounds (e.g., epoxidation in , Leuckart reduction in ) provides a roadmap for synthesizing the target compound.

Biological Activity

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)-, commonly referred to as 5α-pregnane-3,20-dione or 5α-dihydroprogesterone (5α-DHP), is a significant metabolite of progesterone with various biological activities. This article explores its biological activity, mechanisms of action, and implications in health and disease.

- Molecular Formula: C21H32O2

- Molecular Weight: 316.48 g/mol

- CAS Number: 566-65-4

5α-DHP is synthesized from progesterone and serves as an intermediate in the production of allopregnanolone and isopregnanolone. It has been identified as a neurosteroid with potential therapeutic applications in various conditions.

5α-DHP exhibits several biological activities primarily through its interaction with steroid receptors and modulation of neuroactive pathways:

1. Neuroprotective Effects:

- 5α-DHP has demonstrated neuroprotective properties in models of chronic autoimmune encephalomyelitis (EAE), suggesting its potential role in treating multiple sclerosis .

2. Modulation of Cell Proliferation:

- In vitro studies have shown that 5α-DHP decreases cell-substrate attachment and vinculin expression in MCF-7 breast cancer cells, promoting cell detachment and proliferation. Notably, receptors for this metabolite are localized on the cell surface rather than within the nucleus .

3. GABAergic Activity:

- Similar to allopregnanolone, 5α-DHP enhances GABAergic neurotransmission, contributing to its inhibitory neurobehavioral and anti-inflammatory effects . This mechanism is crucial for its potential use in neuropsychiatric disorders.

Biological Activity Summary Table

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neuroprotection | Modulation of inflammatory responses | Potential treatment for multiple sclerosis |

| Cell proliferation modulation | Receptor-mediated signaling | Implications in breast cancer treatment |

| GABAergic enhancement | Activation of GABA receptors | Potential applications in anxiety and depression |

Case Studies and Research Findings

-

Breast Cancer Research:

A study highlighted that 5α-DHP promotes cell proliferation in MCF-7 breast cancer cells by decreasing adhesion to substrates and altering cytoskeletal dynamics. This suggests that targeting this pathway could provide new therapeutic strategies for managing breast cancer . -

Neurosteroid Research:

Research indicates that levels of 5α-DHP are significantly higher in specific brain regions such as the substantia nigra and basal hypothalamus during the luteal phase of the menstrual cycle compared to postmenopausal controls. This regional variation underscores its role as a neuroactive steroid with potential implications for mood regulation . -

GABAergic Neurotransmission:

The compound has been shown to enhance GABA receptor-mediated currents, which could explain its anxiolytic effects observed in various animal models. This property positions 5α-DHP as a candidate for developing new treatments for anxiety disorders .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 11-hydroxylated pregnane derivatives?

- Methodological Answer : Synthesis typically involves microbiological oxidation of progesterone precursors followed by selective hydrogenation or oxidation steps. For example, hydroxyprogesterone can be oxidized with chromic acid to yield triketones (e.g., pregnane-3,11,20-trione), which are then reduced using the Huang-Minlon modification of the Wolff-Kishner method to isolate 11-keto derivatives . Steric and stereochemical outcomes depend on reaction sequence (e.g., oxidation before hydrogenation vs. the reverse) .

Q. How should researchers characterize the stereochemical configuration of 11-hydroxy-pregnane derivatives?

- Methodological Answer : Use a combination of NMR (nuclear Overhauser effect, NOESY) and X-ray crystallography to confirm stereochemistry. For example, lists derivatives with defined configurations (e.g., 5α vs. 5β) that require rigorous stereochemical validation . Computational tools like density functional theory (DFT) can predict stable conformers to cross-validate experimental data .

Q. What safety precautions are critical when handling 11-hydroxy-pregnane derivatives?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, respirators) and ensure fume hoods for dust control. Store at 2–8°C to maintain stability, and avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields for 11-hydroxylated pregnane synthesis?

- Methodological Answer : Discrepancies in yields often arise from competing reaction pathways (e.g., over-oxidation). Use quantum chemical calculations (e.g., COSMO-RS) to model solvent effects and transition states. highlights ICReDD’s approach, combining computational path searches with experimental validation to identify optimal conditions (e.g., pH, temperature) .

Q. What strategies optimize the regioselectivity of 11-hydroxylation in pregnane derivatives?

- Methodological Answer : Employ enzymatic catalysis (e.g., cytochrome P450 mutants) or metal-organic frameworks (MOFs) to direct hydroxylation. notes that microbiological oxidation of progesterone achieves regioselectivity, but hybrid methods (e.g., chemo-enzymatic) can improve efficiency .

Q. How do researchers address discrepancies in biological activity data for 11-hydroxy-pregnane analogs?

- Methodological Answer : Use structure-activity relationship (SAR) models to correlate stereochemistry (e.g., 5α vs. 5β) with receptor binding. For example, lists analogs with varying hydroxylation patterns; validate activity via in vitro assays (e.g., glucocorticoid receptor binding) and cross-reference with computational docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.